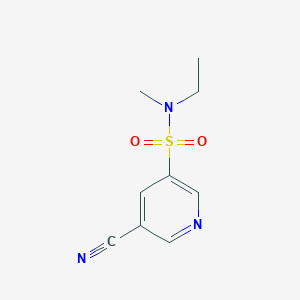

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a pyridine-3-sulfonamide moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Métodos De Preparación

The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that pyridine-3-sulfonamide derivatives, including 5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. For instance, derivatives have shown IC50 values in the nanomolar range against PI3Kα, making them potential candidates for developing new anticancer drugs .

Mechanism of Action

The mechanism behind the antitumor activity is primarily due to the inhibition of PI3K signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells. Molecular docking studies have further elucidated the binding modes of these compounds to the target enzymes, providing insights into their efficacy and selectivity .

Antiviral Applications

Hepatitis C Virus Inhibition

this compound derivatives have also been investigated for their antiviral properties, particularly against the Hepatitis C virus (HCV). Certain analogs have demonstrated potent inhibition of HCV replication by targeting viral proteins essential for its lifecycle. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antiviral potency .

Agricultural Applications

Pesticidal Activity

In agricultural sciences, pyridine derivatives have been evaluated for their pesticidal properties. Compounds similar to this compound have shown efficacy against various pests and pathogens affecting crops. Studies indicate that these compounds can act as insecticides or fungicides, contributing to integrated pest management strategies .

Material Science Applications

Organocatalysis

The unique properties of sulfonamide compounds make them suitable candidates for organocatalysis. Their ability to form hydrogen bonds enhances their catalytic activity in various organic reactions. This application is particularly relevant in synthesizing complex organic molecules with high stereoselectivity .

| Compound Name | Target | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| This compound | PI3Kα | 1.08 | Antitumor |

| Analog A | HCV | 0.5 | Antiviral |

| Analog B | Insect Pests | 2.0 | Pesticide |

Table 2: Synthesis Pathways for Pyridine Derivatives

| Reaction Type | Starting Materials | Product |

|---|---|---|

| Condensation | Acetaldehyde + Ammonia | 5-Ethyl-2-methylpyridine |

| Nitration | Pyridine + Nitric Acid | Nitro-Pyridine Intermediate |

| Sulfonation | Pyridine + Sulfuric Acid | Pyridine Sulfonic Acid |

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

A study conducted on a series of pyridine derivatives demonstrated their potential as PI3K inhibitors in vitro. The results indicated that specific modifications to the sulfonamide group significantly enhanced their anticancer efficacy, leading to further development as therapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of pyridine-based pesticides showed a marked reduction in pest populations without adversely affecting non-target species. This highlights the compound's potential role in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparación Con Compuestos Similares

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds such as:

5-Cyano-N-ethyl-N-methylpyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.

5-Cyano-N-ethyl-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.

5-Cyano-N-ethyl-N-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of the sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Actividad Biológica

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide (CEMPS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyano group and sulfonamide functionality. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₄N₄O₂S

- CAS Number : 1871775-41-5

The biological activity of CEMPS is largely attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : CEMPS has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound may act on receptors associated with neurological functions, potentially influencing conditions such as anxiety and cognitive disorders .

Antimicrobial Activity

CEMPS has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

These results suggest that CEMPS could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of CEMPS, particularly against RNA viruses. Preliminary data suggest that it may inhibit viral replication pathways, although further research is required to elucidate the exact mechanisms involved .

Anti-inflammatory Effects

CEMPS has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers and edema, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Brycki et al. found that CEMPS derivatives exhibited broad-spectrum antimicrobial activity, with notable efficacy against resistant strains of bacteria .

- Neurological Applications : Research indicates that sulfonamide derivatives, including CEMPS, may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .

- Inflammatory Disease Models : In vivo studies demonstrated that CEMPS significantly reduced paw edema in CFA-induced models, suggesting its potential application in treating conditions like arthritis .

Comparative Analysis with Similar Compounds

CEMPS shares structural similarities with other pyridine-based sulfonamides known for their biological activities. A comparison of their properties is provided below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | CNS Activity |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Sulfanilamide | Moderate | Low | No |

| N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo [1,2-a] pyridine | High | High | Yes |

This table illustrates the diverse biological activities exhibited by these compounds and highlights the potential advantages of CEMPS in therapeutic applications.

Propiedades

IUPAC Name |

5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOLKJMDYUZTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.